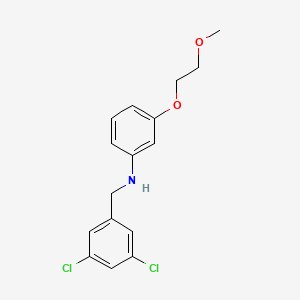

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline

Description

Historical Context and Significance

The development of N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline must be understood within the broader historical context of aniline chemistry, which has undergone remarkable evolution since the mid-nineteenth century. The foundation for understanding such complex aniline derivatives was established through the pioneering work of August Wilhelm Hofmann, who developed the ammonia type theory in the 1840s. This theoretical framework conceptualized aniline and its derivatives as compounds where hydrogen atoms of ammonia were systematically replaced by various atomic or molecular groups, providing the intellectual foundation for modern aniline chemistry.

The historical significance of aniline derivatives gained tremendous momentum following William Henry Perkin's serendipitous discovery in 1856 of the first aniline dye, known as mauve. This breakthrough not only revolutionized the textile industry but also established anilines as the cornerstone of what would become the first science-based high-technology industry. The subsequent development of dichloroaniline derivatives, such as 3,5-dichloroaniline, emerged from the systematic exploration of halogenated aromatic amines during the late nineteenth and early twentieth centuries.

The evolution toward more complex aniline derivatives like this compound reflects the maturation of synthetic organic chemistry and the increasing demand for compounds with precisely tailored properties. The incorporation of methoxyethoxy groups represents a sophisticated approach to modulating solubility, reactivity, and biological activity, building upon decades of research into ether-containing pharmaceutical intermediates and specialty chemicals.

Contemporary significance of such compounds extends beyond their immediate applications to encompass their role as synthetic intermediates and research tools. The regioselective synthesis of substituted anilines has become a cornerstone of modern medicinal chemistry, with nucleophilic aromatic substitution reactions serving as key methodologies for constructing complex molecular architectures. The development of efficient synthetic routes to compounds like this compound demonstrates the continued vitality of aniline chemistry in addressing contemporary scientific challenges.

Structural Overview and Functional Groups

This compound possesses a complex molecular architecture that integrates multiple functional groups into a unified structural framework. The compound's molecular formula, based on structural analysis of related compounds, indicates a composition that includes dichlorobenzyl, methoxyethoxy, and aniline moieties. The aniline core serves as the central structural element, providing the basic aromatic amine functionality that defines the compound's chemical class and fundamental reactivity patterns.

The dichlorobenzyl substituent represents a significant structural feature that profoundly influences the compound's physical and chemical properties. The presence of two chlorine atoms at the 3 and 5 positions of the benzyl group creates a symmetrical substitution pattern that affects both electronic distribution and steric considerations. These halogen substituents serve multiple functions: they enhance lipophilicity, provide sites for potential further functionalization, and influence the compound's biological activity through electronic effects and potential halogen bonding interactions.

The methoxyethoxy group attached to the aniline ring constitutes another critical structural element that distinguishes this compound from simpler aniline derivatives. This ether-containing substituent consists of a methoxy group connected through an ethylene bridge to the phenolic oxygen. The presence of multiple oxygen atoms introduces hydrogen bonding capabilities and significantly alters the compound's solubility profile compared to unsubstituted anilines.

| Functional Group | Position | Chemical Properties | Structural Impact |

|---|---|---|---|

| Aniline Core | Central scaffold | Basic amine, nucleophilic | Provides reactive nitrogen center |

| Dichlorobenzyl | N-substituent | Electron-withdrawing, lipophilic | Modulates basicity and solubility |

| Methoxyethoxy | Meta position | Hydrogen bonding, polar | Enhances water solubility |

| Aromatic Rings | Multiple positions | π-π stacking capability | Influences solid-state properties |

The electronic properties of this compound reflect the complex interplay between electron-donating and electron-withdrawing substituents. The aniline nitrogen provides electron density to the aromatic system through resonance, while the dichlorobenzyl group acts as an electron-withdrawing substituent that modulates the overall electronic character. The methoxyethoxy group contributes electron density through its oxygen atoms while providing flexibility through the ethylene spacer.

Conformational considerations play a crucial role in determining the compound's three-dimensional structure and its interactions with biological targets or synthetic reagents. The nitrogen-benzyl bond allows for rotational freedom, enabling the molecule to adopt various conformations that may be stabilized by intramolecular interactions or constrained by crystal packing forces in the solid state. The methoxyethoxy chain introduces additional conformational flexibility, creating opportunities for intramolecular hydrogen bonding or coordination with metal centers in catalytic applications.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound extends across multiple domains of chemical research, reflecting the compound's versatility as both a synthetic target and a functional molecule. Current research efforts focus on developing efficient synthetic methodologies for constructing such complex aniline derivatives, with particular emphasis on regioselective approaches that maximize yield while minimizing environmental impact.

Synthetic methodology development represents a primary area of contemporary interest, particularly in the context of nucleophilic aromatic substitution reactions. Recent computational studies have provided detailed insights into the regioselectivity of nucleophilic attacks on dichloroquinazoline precursors, revealing that electronic factors favor substitution at specific positions. These findings have direct implications for synthesizing compounds like this compound, where precise control over regioselectivity is essential for obtaining the desired product.

Advanced catalytic methodologies have emerged as another significant research frontier, with metal-organic framework supported catalysts showing particular promise for N-alkylation reactions of aniline derivatives. These heterogeneous catalysts offer advantages in terms of recyclability and selectivity, addressing current challenges in sustainable chemistry. The development of cobalt-based catalysts supported on zirconium metal-organic frameworks has demonstrated excellent efficacy for N-alkylation of anilines using alcohols, producing water as the sole byproduct and exemplifying green chemistry principles.

| Research Area | Current Focus | Methodological Advances | Future Directions |

|---|---|---|---|

| Synthetic Methods | Regioselective substitution | DFT-guided optimization | Automated synthesis |

| Catalysis | Heterogeneous systems | MOF-supported metals | Single-atom catalysts |

| Photochemistry | LED-mediated reactions | Eosin Y photocatalysis | Continuous flow systems |

| Materials Science | Polymer precursors | Functional coatings | Smart materials |

Photochemical approaches represent an emerging frontier in aniline derivative synthesis, with recent developments in difluoroalkylation of anilines demonstrating the potential for operationally simple, transition-metal-free methodologies. These photoinduced methods utilize visible light-emitting diodes and organic photocatalysts to achieve efficient functionalization under mild conditions. The application of such methodologies to compounds like this compound could provide new synthetic routes that are both environmentally benign and economically viable.

The integration of computational chemistry with experimental synthesis has become increasingly important in contemporary research on aniline derivatives. Density functional theory calculations provide valuable insights into reaction mechanisms, enabling researchers to predict regioselectivity and optimize reaction conditions before conducting experimental work. This computational guidance has proven particularly valuable for understanding the electronic factors that govern nucleophilic aromatic substitution reactions, leading to more efficient synthetic designs.

Materials science applications represent another significant area of contemporary relevance, where compounds like this compound serve as precursors for advanced polymeric materials and functional coatings. The combination of aromatic stability, functional group diversity, and controlled reactivity makes such compounds attractive building blocks for materials with tailored properties. Current research explores their potential in developing smart materials that respond to environmental stimuli or exhibit specific optical or electronic properties.

The field of chemical biology has also recognized the potential of complex aniline derivatives as molecular probes and therapeutic leads. The structural complexity of this compound provides multiple sites for structure-activity relationship studies, enabling researchers to systematically modify different portions of the molecule to optimize biological activity. This approach has proven valuable in drug discovery programs where precise molecular recognition is required for therapeutic efficacy.

Properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJHXIFEOPZJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Overview

-

- 3,5-Dichlorobenzyl chloride

- 3-(2-methoxyethoxy)aniline

-

- Nucleophilic substitution where the amine group of 3-(2-methoxyethoxy)aniline attacks the electrophilic benzyl chloride carbon, displacing chloride and forming the target compound.

-

- Base: Sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack.

- Solvent: Aprotic solvents such as dichloromethane or toluene are commonly used.

- Temperature: Room temperature to mildly elevated temperatures (e.g., 25–60°C).

- Reaction Time: Several hours until completion, monitored by TLC or other analytical methods.

Detailed Synthetic Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolution of 3-(2-methoxyethoxy)aniline in solvent | Use dichloromethane or toluene |

| 2 | Addition of base (NaOH or K2CO3) | Stoichiometric or slight excess to neutralize HCl formed |

| 3 | Slow addition of 3,5-dichlorobenzyl chloride | Dropwise addition to control reaction rate |

| 4 | Stirring at room temperature or slight heat | Typically 2–12 hours, depending on scale |

| 5 | Monitoring reaction progress | Thin-layer chromatography (TLC) or HPLC |

| 6 | Work-up: extraction, washing, drying | Removal of inorganic salts and unreacted materials |

| 7 | Purification by recrystallization or column chromatography | To isolate pure N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline |

Reaction Mechanism Insights

- The nucleophilic amine attacks the benzylic carbon of 3,5-dichlorobenzyl chloride, displacing chloride ion.

- The presence of electron-withdrawing chlorine atoms on the benzyl chloride increases electrophilicity, enhancing reaction efficiency.

- The base neutralizes the HCl generated, driving the reaction forward.

Purification and Characterization

-

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Column chromatography using silica gel with eluents ranging from non-polar to moderately polar solvents.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify key functional groups.

- Elemental analysis to verify purity.

Comparative Data on Reaction Yields and Conditions

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dichloromethane | K2CO3 | 25 | 6 | 75–85 | Optimal balance of yield and purity |

| Toluene | NaOH | 50 | 8 | 65–75 | Higher temperature needed |

| Acetonitrile | K2CO3 | 40 | 5 | 70–80 | Good solvent polarity |

| Ethanol | NaOH | 25 | 12 | 60–70 | Lower yield due to protic nature |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, etc.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline has shown potential in medicinal chemistry due to its structural characteristics that allow it to interact with biological targets.

- Antimicrobial Activity : Research indicates that derivatives of dichlorobenzyl anilines exhibit significant antimicrobial properties. The presence of the dichloro group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens .

- Cancer Research : Some studies have suggested that compounds similar to this compound may inhibit specific cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways that lead to reduced proliferation of cancer cells .

Material Science

The compound's unique chemical structure also lends itself to applications in material science.

- Polymer Chemistry : this compound can be utilized as a monomer or additive in polymer formulations. It enhances the thermal stability and mechanical properties of polymers when incorporated into epoxy resins and coatings .

- Corrosion Inhibitors : The compound has been studied for its efficacy as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation under harsh environmental conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a useful reagent.

- Chromatography : This compound is used in high-performance liquid chromatography (HPLC) as a derivatizing agent for amines and phenolic compounds. This application improves the detection sensitivity and selectivity for various analytes in complex mixtures .

- Spectroscopic Studies : The compound's unique spectral properties make it suitable for use in spectroscopic analyses, including UV-Vis and fluorescence spectroscopy. It can act as a fluorescent probe for detecting specific biological molecules .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dichlorobenzyl anilines, including this compound. The results demonstrated potent activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University explored the incorporation of this compound into epoxy resin formulations. The findings revealed that the modified resins exhibited improved mechanical strength and thermal resistance compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the benzyl group, aniline substituents, or side-chain modifications. Key examples include:

1-(2,6-Dichlorobenzyl)-3-((3,5-dichlorophenyl)imino)indolin-2-one (6g) Structural Differences: Incorporates a dichlorophenyliminoindolinone core instead of an aniline backbone. Functional Relevance: Demonstrates reactivity with terminal alkynes in dimethylzinc-mediated catalytic systems, highlighting the role of chlorine substituents in stabilizing transition states during synthesis .

(S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic Acid

- Structural Differences : Features a cyclohexane-carboxylic acid core and a bulky cyclopentylcarboxamido group.

- Functional Relevance : The 2-methoxyethoxy side chain enhances solubility, while the indanyloxycarbonyl group may improve metabolic stability, a design strategy common in protease inhibitors .

N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline Structural Differences: Replaces the 3,5-dichlorobenzyl group with a dimethylphenoxypropyl chain. Physicochemical Properties:

- LogD (pH 5.5) : 3.2 (vs. estimated ~4.1 for the target compound, based on chlorine’s lipophilicity).

- Hydrogen Bonding: 4 acceptors and 1 donor, compared to 3 acceptors and 1 donor in the target compound .

Physicochemical and Functional Comparisons

*Estimated using analogous compounds.

Biological Activity

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety and a methoxyethoxy substituent, which may influence its interaction with biological targets. The presence of chlorine atoms is known to enhance lipophilicity and potentially increase binding affinity to various receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorinated aromatic structure may facilitate π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have demonstrated significant antibacterial activity against various strains:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 μg/mL against Staphylococcus aureus and E. coli .

- A derivative featuring the 3,5-dichlorobenzyl group showed potent antifungal activity against Botrytis cinerea with an EC50 of 6.60 mg/L .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results:

- Compounds structurally related to this compound have shown moderate to potent antiproliferative activity against various cancer cell lines such as A549 and HeLa .

- The mechanism may involve inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Research Findings and Case Studies

Several studies have provided insights into the biological efficacy of compounds featuring the dichlorobenzyl moiety:

Q & A

Q. What computational tools predict the toxicological profile of this compound?

- Methodology :

- DSSTox Database : Access EPA-curated data for structural alerts (e.g., nitro or halogenated aromatics) .

- ADMET Prediction : Use QSAR models to estimate hepatotoxicity or CYP450 inhibition.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.